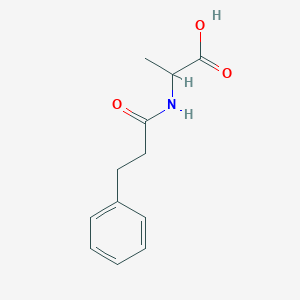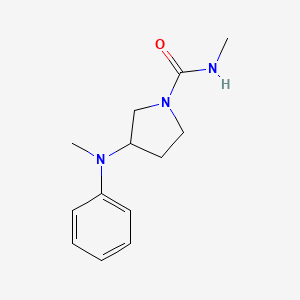![molecular formula C15H27N3O3 B12007528 1,3,5-Tris[2-(ethenyloxy)ethyl]-1,3,5-triazinane CAS No. 67411-37-4](/img/structure/B12007528.png)
1,3,5-Tris[2-(ethenyloxy)ethyl]-1,3,5-triazinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Tris[2-(ethenyloxy)ethyl]-1,3,5-triazinane is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of three 2-(ethenyloxy)ethyl groups attached to a 1,3,5-triazinane core. The molecular formula of this compound is C15H27N3O3.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris[2-(ethenyloxy)ethyl]-1,3,5-triazinane typically involves the reaction of 1,3,5-triazinane with 2-(ethenyloxy)ethyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Tris[2-(ethenyloxy)ethyl]-1,3,5-triazinane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted triazinane derivatives.
Aplicaciones Científicas De Investigación
1,3,5-Tris[2-(ethenyloxy)ethyl]-1,3,5-triazinane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,3,5-Tris[2-(ethenyloxy)ethyl]-1,3,5-triazinane depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the 2-(ethenyloxy)ethyl groups allows for interactions with hydrophobic and hydrophilic environments, enhancing its versatility in various applications.
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Tris[2-(vinyloxy)ethyl]-1,3,5-triazinane: Similar structure but with vinyloxy groups instead of ethenyloxy groups.
1,3,5-Tris[2-(ethenyloxy)ethoxy]-1,3,5-triazinane: Contains additional ethoxy groups, leading to different chemical properties.
Uniqueness
1,3,5-Tris[2-(ethenyloxy)ethyl]-1,3,5-triazinane is unique due to its specific arrangement of ethenyloxy groups, which imparts distinct reactivity and interaction profiles. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
67411-37-4 |
|---|---|
Fórmula molecular |
C15H27N3O3 |
Peso molecular |
297.39 g/mol |
Nombre IUPAC |
1,3,5-tris(2-ethenoxyethyl)-1,3,5-triazinane |
InChI |
InChI=1S/C15H27N3O3/c1-4-19-10-7-16-13-17(8-11-20-5-2)15-18(14-16)9-12-21-6-3/h4-6H,1-3,7-15H2 |
Clave InChI |
QYKYZMDESBXMFP-UHFFFAOYSA-N |
SMILES canónico |
C=COCCN1CN(CN(C1)CCOC=C)CCOC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(E)-biphenyl-4-ylmethylidene]amino}-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12007447.png)

![Hydrazinecarboxamide, 2-[[3-(phenylmethoxy)phenyl]methylene]-](/img/structure/B12007459.png)



![Ethyl 3-{[(tert-butylamino)carbonyl]amino}-2-cyanoacrylate](/img/structure/B12007481.png)

![2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B12007490.png)
![N'-[(1Z)-1-(4-methylphenyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B12007496.png)

![5-(2-fluorophenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12007513.png)

![4-{[(E)-(3-nitrophenyl)methylidene]amino}-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12007523.png)
